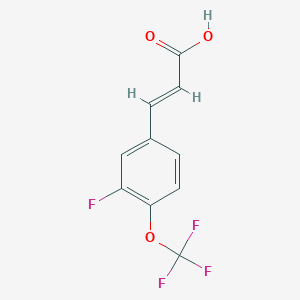

3-Fluoro-4-(trifluoromethoxy)cinnamic acid

Description

Significance of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitously found in the plant kingdom and serve as crucial intermediates in the biosynthesis of various natural products, including flavonoids, lignans, and coumarins. jocpr.com The inherent biological and chemical properties of the cinnamic acid scaffold have made it a privileged structure in academic and industrial research.

The research interest in cinnamic acid derivatives stems from their broad spectrum of pharmacological activities. These compounds have been reported to possess antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others. jocpr.comnih.gov The presence of a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond provides multiple points for structural modification, allowing for the fine-tuning of their biological efficacy. nih.gov For instance, the nature and position of substituents on the phenyl ring have been shown to be critical in determining the type and potency of the biological activity. nih.gov

Beyond their medicinal applications, cinnamic acid derivatives are also valuable in materials science. Their unique molecular structure, which includes a photoreactive double bond, makes them suitable for the development of advanced polymers and photosensitive materials. mdpi.com

Role of Fluorine and Fluoroalkyl Substituents in Modulating Molecular Properties

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov

Fluorine substitution can improve metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net It can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeability, and binding affinity to biological targets. Furthermore, the strategic placement of fluorine can lead to more favorable protein-ligand interactions, thereby increasing potency. unilag.edu.ng

Fluoroalkyl groups, such as the trifluoromethoxy (-OCF3) group, offer additional advantages. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can significantly enhance a molecule's membrane permeability and metabolic stability. Its presence can also lead to unique conformational preferences that may be beneficial for binding to a specific biological target.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUYHTGYGJGQNY-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Trifluoromethoxy Cinnamic Acid and Its Advanced Derivatives

Established Synthetic Pathways to Cinnamic Acid Scaffolds

The construction of the cinnamic acid framework is a cornerstone of organic synthesis, with several named reactions being routinely employed. These methods offer versatility in accessing a wide array of substituted cinnamic acids.

Knoevenagel-Doebner Condensation and Wittig Reactions in Cinnamic Acid Synthesis

The Knoevenagel-Doebner condensation is a widely utilized method for the synthesis of cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine. The intermediate alkylidenemalonic acid then undergoes in-situ decarboxylation to yield the corresponding cinnamic acid. organic-chemistry.orgfhsu.edu The reaction is particularly effective for a variety of aromatic aldehydes. nih.gov

Key Features of Knoevenagel-Doebner Condensation:

| Feature | Description |

| Reactants | Aromatic aldehyde, Malonic acid |

| Catalyst | Typically pyridine and piperidine |

| Key Transformation | Condensation followed by decarboxylation |

| Product | α,β-unsaturated carboxylic acid (Cinnamic acid derivative) |

The Wittig reaction provides another powerful route to cinnamic acid derivatives, offering excellent control over the location of the double bond. libretexts.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). udel.edu For the synthesis of cinnamic acids, a stabilized ylide, such as (carboxymethylene)triphenylphosphorane or its corresponding ester, is reacted with an aromatic aldehyde. organic-chemistry.org Subsequent hydrolysis of the resulting cinnamate (B1238496) ester yields the desired cinnamic acid. The use of stabilized ylides generally favors the formation of the (E)-isomer (trans-cinnamic acid) due to thermodynamic control. organic-chemistry.org

General Steps in Wittig Synthesis of Cinnamic Acids:

Ylide Formation: Reaction of triphenylphosphine (B44618) with an α-haloacetic acid ester followed by deprotonation with a strong base.

Reaction with Aldehyde: The phosphorus ylide reacts with the aromatic aldehyde to form an oxaphosphetane intermediate.

Elimination: The intermediate collapses to form an alkene (cinnamate ester) and triphenylphosphine oxide.

Hydrolysis: The cinnamate ester is hydrolyzed to the cinnamic acid.

Mizoroki-Heck Cross-Coupling Approaches for Cinnamic Acid Derivatives

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that has become a valuable tool for the synthesis of substituted alkenes, including cinnamic acid derivatives. This reaction typically involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. ebyu.edu.tr To synthesize cinnamic acids, an appropriately substituted aryl halide can be coupled with acrylic acid or its esters. The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans-isomer.

Typical Components of a Mizoroki-Heck Reaction for Cinnamic Acid Synthesis:

| Component | Example |

| Aryl Halide | Substituted bromobenzene (B47551) or iodobenzene |

| Alkene | Acrylic acid, methyl acrylate, or ethyl acrylate |

| Catalyst | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) |

| Base | Triethylamine (B128534), potassium carbonate |

| Solvent | Acetonitrile (B52724), DMF, NMP |

Specific Synthesis of 3-Fluoro-4-(trifluoromethoxy)cinnamic Acid

The synthesis of the title compound, this compound, is not a single-step process but rather a sequence that involves the careful construction of a substituted benzaldehyde (B42025) precursor, followed by the formation of the acrylic acid side chain.

Precursor Synthesis and Halogenation Strategies

The key precursor for the synthesis of this compound is 3-fluoro-4-(trifluoromethoxy)benzaldehyde (B1304130) . The synthesis of this precursor can be approached in a few ways, primarily revolving around the sequential introduction of the fluorine and trifluoromethoxy groups onto a benzene (B151609) ring bearing a formyl group or a precursor to it.

One common strategy involves starting with a molecule that already contains the trifluoromethoxy group and then introducing the fluorine atom. For instance, starting with 4-(trifluoromethoxy)benzaldehyde, an electrophilic fluorination reaction can be employed to introduce the fluorine atom at the 3-position. Reagents such as Selectfluor® (F-TEDA-BF4) are powerful electrophilic fluorinating agents that can be used for the direct fluorination of aromatic rings, particularly those activated by electron-donating groups. nih.gov While the trifluoromethoxy group is electron-withdrawing, the para-directing effect of the aldehyde group might influence the regioselectivity of the fluorination.

Alternatively, a nucleophilic aromatic substitution (SNAr) approach could be considered, starting from a precursor with a suitable leaving group at the 3-position and a strong activating group, such as a nitro group, para to it.

A plausible synthetic route to 3-fluoro-4-(trifluoromethoxy)benzaldehyde could also start from 3-fluoro-4-hydroxybenzaldehyde (B106929). ossila.comchemicalbook.com The hydroxyl group can then be converted to the trifluoromethoxy group.

Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. Its introduction, however, can be challenging.

One established method for the synthesis of aryl trifluoromethyl ethers is the reaction of a phenol (B47542) with carbon tetrachloride and hydrogen fluoride (B91410) (the Swarts reaction) or with trifluoromethylating agents. A more modern and milder approach involves the use of reagents like trifluoromethyl triflate or other electrophilic trifluoromethoxylating agents.

For the synthesis of 3-fluoro-4-(trifluoromethoxy)benzaldehyde from 3-fluoro-4-hydroxybenzaldehyde, the phenolic hydroxyl group can be reacted with a suitable trifluoromethyl source under basic conditions. Another method involves the oxidative desulfurization-fluorination of dithiocarbonates derived from phenols. beilstein-journals.org

Once the precursor 3-fluoro-4-(trifluoromethoxy)benzaldehyde is obtained, the final step to produce this compound can be achieved using the classical methods described in section 2.1. For example, a Knoevenagel-Doebner condensation with malonic acid in pyridine would be a direct route.

Illustrative Synthetic Step:

A Knoevenagel-Doebner condensation of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with malonic acid.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially altered biological activities or material properties. The primary points of functionalization are the carboxylic acid group, the alkene double bond, and the aromatic ring.

The carboxylic acid moiety is readily converted into a variety of functional groups. Standard organic transformations can be employed to synthesize esters, amides, and acid halides. nih.gov

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can yield a range of esters.

Amidation: Treatment with amines in the presence of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by first converting the carboxylic acid to an acid chloride (using, for example, thionyl chloride) followed by reaction with an amine, leads to the formation of amides. researchgate.net

The alkene double bond is susceptible to a range of addition reactions.

Hydrogenation: Catalytic hydrogenation can reduce the double bond to afford the corresponding 3-fluoro-4-(trifluoromethoxy)hydrocinnamic acid.

Halogenation: Addition of halogens (e.g., Br2) across the double bond would yield the corresponding dihalo derivative.

Cycloaddition Reactions: As an electron-deficient alkene, it could potentially participate in Diels-Alder reactions with suitable dienes or in [2+2] photocycloaddition reactions to form cyclobutane (B1203170) derivatives. digitellinc.comnih.gov

The aromatic ring , although substituted, could potentially undergo further electrophilic aromatic substitution, though the existing electron-withdrawing groups (fluoro and trifluoromethoxy) would make such reactions challenging and would likely direct incoming electrophiles to specific positions.

Carboxylic Acid Functionalization: Amidation and Esterification Reactions

The carboxylic acid moiety of this compound is a primary site for chemical modification, readily undergoing amidation and esterification to produce a diverse array of derivatives. nih.gov These reactions are fundamental in creating compounds with tailored biological activities and physicochemical properties.

The conversion of this compound to its corresponding amides and esters typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.

Amidation: A common strategy for amide synthesis involves the use of carbodiimide (B86325) coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate. analis.com.my This intermediate is highly reactive towards nucleophilic substitution by a primary or secondary amine, yielding the desired amide. The addition of additives like 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. analis.com.my Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting cinnamoyl chloride readily reacts with amines to form amides. nih.gov

Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method for ester synthesis. sapub.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents are preferred. The Steglich esterification, utilizing DCC and a catalytic amount of DMAP, is a highly efficient method for synthesizing esters from carboxylic acids and alcohols. cmu.ac.th This method is known for its broad applicability and tolerance of various functional groups. cmu.ac.th

Table 1: Common Stoichiometric Reagents for Amidation and Esterification | Reaction | Reagent/Method | Activator/Catalyst | Key Features | | --- | --- | --- | --- | | Amidation | Carbodiimide Coupling | DCC, EDC | Mild reaction conditions, good yields. | | Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ | Forms highly reactive intermediate. | | Esterification | Fischer Esterification | H₂SO₄, HCl | Simple, requires strong acid and often heat. | | Esterification | Steglich Esterification | DCC | DMAP | Mild conditions, high yields, broad scope. cmu.ac.th | | Esterification | Mitsunobu Reaction | DEAD, DIAD | PPh₃ | Inversion of stereochemistry at the alcohol. |

This table is interactive. Click on the headers to sort.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netjddhs.com For the synthesis of amides and esters of this compound, microwave irradiation can significantly enhance the efficiency of both amidation and esterification processes. scispace.comnih.gov

The direct heating of the reaction mixture by microwaves leads to a rapid increase in temperature, which can overcome activation energy barriers more effectively. jddhs.com This technique has been successfully applied to the direct amidation of carboxylic acids with amines under solvent-free conditions, often with a catalyst, providing a greener synthetic route. nih.gov Similarly, the synthesis of esters from esters and amines can be achieved under neutral conditions using microwave irradiation, offering an environmentally benign alternative to traditional methods. researchgate.net The transformation of esters into other derivatives like hydroxamic acids is also efficiently promoted by microwave activation. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours jddhs.com |

| Energy Consumption | High | Low |

| Yield | Variable | Often Higher researchgate.net |

This table is interactive. Click on the headers to sort.

Modifications of the Cinnamoyl Double Bond

The α,β-unsaturated double bond in the cinnamoyl scaffold of this compound offers another site for chemical modification, although it is generally less reactive towards electrophilic addition than an isolated alkene due to conjugation with the carbonyl group and the aromatic ring. However, it can undergo various transformations, including reduction, oxidation, and addition reactions.

Decarboxylative functionalization represents a modern approach to modify the vinylic position. researchgate.netrsc.org These reactions proceed by removing the carboxylic acid group and introducing a new functional group at the position of the former carboxylate or at the α- or β-carbon of the double bond. For instance, metal-free decarboxylative cross-coupling reactions can be used to synthesize (E)-vinyl sulfones from cinnamic acids. organic-chemistry.org

Aromatic Ring Substitutions for Advanced Analogues

Further functionalization of the aromatic ring of this compound can lead to the synthesis of advanced analogues with potentially enhanced properties. The existing substituents—a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position—will direct the position of any subsequent electrophilic aromatic substitution. libretexts.org

Both fluorine and the trifluoromethoxy group are ortho-, para-directing deactivators. However, the directing effects can be complex. The fluorine atom is a weak deactivator, while the trifluoromethoxy group is a moderately deactivating group. In electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the positions ortho and para to these substituents. Given the current substitution pattern, the most likely positions for further substitution would be at C2 and C6. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Catalytic Systems and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. jddhs.com This involves the use of catalysts, alternative solvents, and energy-efficient processes. jddhs.comjddhs.com

Application of Advanced Catalytic Systems

The development of advanced catalytic systems offers efficient and environmentally friendly alternatives to stoichiometric reagents for the synthesis of this compound derivatives.

For amidation and esterification reactions, biocatalysts such as enzymes (e.g., lipases) can be employed. jocpr.com These enzymatic methods often proceed under mild conditions with high selectivity, minimizing the formation of byproducts. jocpr.com Heterogeneous catalysts are also gaining prominence as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. jddhs.com For instance, solid-supported acid catalysts can be used for esterification reactions. researchgate.net

In the broader context of synthesizing fluorinated compounds, significant progress has been made in developing catalytic methods for fluorination and fluoroalkylation, which are key steps in the synthesis of the parent compound itself. dovepress.com These modern catalytic approaches often offer improved selectivity and functional group tolerance compared to traditional methods. dovepress.com

Environmentally Sustainable Synthetic Methodologies

A significant area of improvement lies in the adaptation of the Knoevenagel condensation, a classical method for forming the cinnamic acid backbone. Traditional Knoevenagel condensations often utilize hazardous solvents like pyridine and catalysts such as piperidine. Greener alternatives focus on solvent-free conditions, the use of water as a solvent, or the application of more benign catalysts.

One promising approach is the solvent-free Knoevenagel condensation, which eliminates the need for volatile and often toxic organic solvents. tue.nlresearchgate.net This method not only reduces environmental pollution but also simplifies product purification. The reaction can be effectively catalyzed by environmentally benign amines or ammonium (B1175870) salts, such as ammonium bicarbonate, which can be easily handled and have low toxicity compared to traditional catalysts. tue.nl

Mechanochemical methods, where mechanical force is used to induce chemical reactions, represent another solvent-free approach. The Knoevenagel condensation of fluorinated benzaldehyde derivatives with malononitrile (B47326) has been successfully performed under solvent- and catalyst-free mechanochemical conditions, yielding highly crystalline products directly. nih.gov This technique avoids the need for solvents during the reaction and can also eliminate the need for recrystallization, further reducing solvent waste.

Microwave-assisted synthesis has also emerged as a powerful tool for the green synthesis of cinnamic acid derivatives. nih.govresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.gov This increased energy efficiency contributes to a more sustainable process. Microwave-assisted Knoevenagel condensations have been carried out under solvent-free conditions or in the presence of green solvents, further enhancing the environmental credentials of this methodology. researchgate.net For instance, the synthesis of α-methyl cinnamic acid derivatives has been achieved with high yields using sodium hydroxide (B78521) as a base under microwave irradiation without any organic solvent. theaic.org

The following interactive data table summarizes the results of various environmentally friendly Knoevenagel condensation reactions for the synthesis of cinnamic acid derivatives, showcasing the improvements in yield and reaction time under greener conditions.

| Aromatic Aldehyde | Reaction Conditions | Catalyst | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Solvent-free, 90°C | Ammonium bicarbonate | High Conversion | 2 h | tue.nl |

| Syringaldehyde | Solvent-free, 77°C | Piperidine | High Conversion | - | researchgate.net |

| Various Benzaldehydes | Microwave, Solvent-free | Polyphosphate ester (PPE) | 70-95 | - | researchgate.net |

| Benzaldehyde | Microwave, Toluene | Piperidine/Triethylamine | 68 | 1 h | nih.gov |

| Fluorinated Benzaldehydes | Mechanochemical, Solvent- and Catalyst-free | None | High | - | nih.gov |

Beyond the Knoevenagel condensation, a holistic green synthesis approach also considers the preparation of the starting material, 3-fluoro-4-(trifluoromethoxy)benzaldehyde. While specific green routes for this particular molecule are not extensively documented, general principles of green chemistry can be applied to its synthesis. This would involve the use of safer reagents and solvents for the introduction of the fluorine and trifluoromethoxy groups onto a suitable precursor, such as p-hydroxybenzaldehyde. ekb.eg For instance, the development of trifluoromethoxylation methods that avoid harsh conditions and toxic reagents is an active area of research. chemimpex.com

The synthesis of the precursor 3-fluoro-4-hydroxybenzaldehyde can also be approached with greener considerations. chemicalbook.comossila.comscbt.com Traditional methods may involve hazardous reagents, and the application of green chemistry principles would seek to replace these with more benign alternatives and reduce waste streams.

Reaction Mechanisms and Mechanistic Insights

Elucidation of Reaction Pathways for 3-Fluoro-4-(trifluoromethoxy)cinnamic Acid Synthesis

The synthesis of cinnamic acids can be achieved through various methods, with the Perkin and Knoevenagel condensations being prominent examples. A modern approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using specific reagents.

One such method utilizes boron tribromide to activate the aliphatic carboxylic acid. The proposed mechanism unfolds in several stages. Initially, the aliphatic carboxylic acid reacts with boron tribromide to form a triacyl borate, which functions as a mixed anhydride. In the presence of a base like 4-dimethylaminopyridine (B28879) (4-DMAP), this intermediate becomes highly reactive. It then undergoes a condensation reaction with the aromatic aldehyde, in this case, 3-fluoro-4-(trifluoromethoxy)benzaldehyde (B1304130), to yield the corresponding cinnamic acid. The detailed mechanistic steps of this transformation are a subject of ongoing investigation.

Another synthetic route involves an aldol-type condensation. For instance, the synthesis of m-trifluoromethyl cinnamic acid has been achieved by reacting m-trifluoromethylbenzaldehyde with acetaldehyde (B116499) in the presence of a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (B128534), or diisopropylethylamine. google.com This reaction proceeds through the formation of an enolate from acetaldehyde, which then attacks the carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration leads to the formation of the cinnamic acid. The choice of base and solvent can significantly influence the yield and purity of the final product. google.com

The following table summarizes a typical synthetic approach for a related trifluoromethyl cinnamic acid:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | DBU | Tetrahydrofuran | m-Trifluoromethyl cinnamic acid |

Mechanistic Aspects of Derivatization Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of esters and amides. These reactions typically proceed through the activation of the carboxyl group.

A common method for esterification involves the use of coupling agents. For example, the synthesis of cinnamic acid-based antimicrobials has been achieved by reacting cinnamic acid derivatives with phenols in the presence of coupling agents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and a base such as triethylamine (TEA). mdpi.com The reaction mechanism involves the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of the phenol (B47542).

Alternatively, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can be used to facilitate the coupling of cinnamic acids with alcohols or amines. mdpi.com The carbodiimide (B86325) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophile (alcohol or amine) to form the desired ester or amide and a urea (B33335) byproduct.

For more reactive transformations, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). mdpi.com The resulting acid chloride is a highly electrophilic species that reacts readily with a wide variety of nucleophiles.

Photochemical Transformations of Related Fluorinated Cinnamic Acids

Fluorinated cinnamic acids, like their non-fluorinated counterparts, can undergo fascinating photochemical transformations in the solid state. These reactions are often governed by the arrangement of the molecules in the crystal lattice, a concept central to crystal engineering. iucr.org

Upon exposure to UV radiation, cinnamic acids in the solid state can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) derivatives known as truxillic and truxinic acids. iucr.orgmongoliajol.infonih.gov This photodimerization is a topochemical reaction, meaning its outcome is dictated by the crystal packing of the reactant molecules. nih.gov The reaction is initiated by the excitation of the C=C double bond of the cinnamic acid molecule. mdpi.com

The stereochemistry of the resulting cyclobutane ring is determined by the relative orientation of the monomer units in the crystal. Different polymorphs (different crystal structures of the same compound) of a given cinnamic acid can yield different photodimers. iucr.org For instance, the α-polymorph of trans-cinnamic acid yields α-truxillic acid, while the β-polymorph produces β-truxinic acid. iucr.org

The kinetics of these solid-state reactions can be complex and have been studied using techniques such as solid-state NMR. nih.govfigshare.com The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model has been applied to describe the kinetics of the photodimerization of α-trans-cinnamic acid, suggesting a phase transformation process. nih.govfigshare.com

The photoreactivity of cinnamic acids in the solid state is highly dependent on the crystal packing. iucr.orgiucr.org According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance, typically less than 4.2 Å. mdpi.com

The crystal structure dictates the conformation and environment of the reactant molecules, which can alter the reaction pathway compared to reactions in solution. iucr.org Different packing arrangements can lead to the formation of different stereoisomeric dimers or even suppress the photoreaction altogether. iucr.orgmdpi.com For example, it has been observed that different fluorinated chalcones (structurally related to cinnamic acids) yield different stereoisomeric cyclobutane dimers depending on the substitution pattern, which in turn influences the crystal packing. mdpi.com

The study of different polymorphs is crucial for understanding the structure-property relationships in solid-state photochemistry. rsc.org Even subtle changes in intermolecular interactions can have a profound impact on the outcome of a solid-state reaction. iucr.org

The table below summarizes the relationship between crystal structure and photoreactivity for trans-cinnamic acid:

| Polymorph | Photoreactivity | Product |

| α | Photoreactive | α-truxillic acid |

| β | Photoreactive | β-truxinic acid |

| γ | Photostable | No reaction |

Computational and Theoretical Studies of 3 Fluoro 4 Trifluoromethoxy Cinnamic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling is the foundational step in the computational study of any molecule, aiming to determine its most stable three-dimensional structure and conformational landscape. The conformational flexibility of 3-Fluoro-4-(trifluoromethoxy)cinnamic acid is primarily dictated by the rotation around the single bonds connecting the phenyl ring, the acrylic acid side chain, and the trifluoromethoxy group.

Computational methods, particularly Density Functional Theory (DFT), are used to perform conformational analysis. A potential energy scan is typically conducted by systematically rotating specific dihedral angles to identify all possible low-energy conformers. For cinnamic acid and its derivatives, key conformations include the s-cis and s-trans isomers, which describe the arrangement around the C-C single bond of the propenoic acid moiety. scielo.org.mx Studies on cinnamic acid itself have shown that the s-cis conformer can be more stable in the gas phase. scielo.org.mxresearchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is the most widely used method for this purpose, with hybrid functionals like B3LYP paired with basis sets such as 6-311++G(d,p) being commonly applied to cinnamic acid derivatives to achieve reliable predictions.

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. For a related compound, trans-4-(trifluoromethyl)cinnamic acid, DFT calculations were used to determine these orbital energies and map their distribution across the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, charge transfer interactions, and hyperconjugative effects within the molecule. This analysis can reveal the stability conferred by electron delocalization from filled orbitals to empty orbitals, which is particularly relevant for the π-conjugated system of cinnamic acid.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants.

For this compound, these calculations would elucidate how the strong electron-withdrawing nature of the fluorine and trifluoromethoxy groups modulates the electronic structure of the entire molecule.

In Silico Prediction of Physico-Chemical Parameters, e.g., Lipophilicity

In silico tools are routinely used in drug discovery and development to predict essential physicochemical properties, which are key determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Quantitative Structure-Property Relationship (QSPR) models, often employing machine learning algorithms, are developed to predict these properties from the molecular structure. nih.gov

One of the most critical parameters is lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP). Lipophilicity influences a compound's solubility, membrane permeability, and binding to biological targets. researchgate.net The introduction of fluorine-containing groups, such as the fluoro and trifluoromethoxy substituents in the target molecule, is a common strategy in medicinal chemistry to modulate lipophilicity and other properties like metabolic stability. While experimental determination is the gold standard, computational prediction offers a rapid and cost-effective initial assessment.

The table below presents computationally predicted physicochemical properties for this compound using established algorithms.

| Parameter | Predicted Value | Method/Algorithm |

|---|---|---|

| Molecular Weight | 250.15 g/mol | - |

| logP (Lipophilicity) | 3.58 | Consensus Prediction |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Calculation based on fragments |

| Number of Hydrogen Bond Donors | 1 | Rule-based |

| Number of Hydrogen Bond Acceptors | 3 | Rule-based |

| Aqueous Solubility (logS) | -3.41 | Consensus Prediction |

Note: The values in this table are generated by computational models and serve as estimations. Different algorithms may yield slightly different results.

Computational Simulation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of reaction pathways.

While no specific reaction mechanism simulations for this compound are published, studies on related reactions involving cinnamic acids demonstrate the approach. For instance, computational investigations have been performed on the decarboxylative trifluoromethylation of cinnamic acid derivatives. These studies use DFT to analyze the energetics of different proposed pathways, such as radical addition and the stability of cationic intermediates, to explain experimental outcomes like product yields.

Similar methodologies could be applied to this compound to:

Optimize Synthesis Routes: By comparing the energy barriers of different synthetic pathways, computational models can help identify the most efficient and favorable reaction conditions.

Understand Reactivity: Simulate reactions such as esterification, amidation, or additions across the double bond to predict the regioselectivity and stereoselectivity.

Study Degradation Pathways: Investigate the molecule's stability by simulating potential metabolic or environmental degradation mechanisms.

Structure-Based Computational Approaches for Molecular Interactions, e.g., Molecular Docking

Molecular docking is a prominent structure-based computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein receptor. analis.com.my This method is fundamental in drug discovery for screening virtual compound libraries and prioritizing candidates for synthesis and experimental testing. alquds.edu

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm to sample a vast number of possible binding poses of the ligand within the protein's binding site.

Employing a scoring function to estimate the binding affinity (often reported as a docking score in kcal/mol) for each pose.

Studies on analogous compounds have demonstrated the utility of this approach. For example, trans-4-(trifluoromethyl)cinnamic acid was docked into the active site of histone deacetylase 8 (HDAC8), revealing a binding energy of -6.10 kcal/mol and identifying key interactions. Other research has used docking to study how various cinnamic acid analogues interact with the Epidermal Growth Factor Receptor (EGFR). alquds.edu

A hypothetical docking study of this compound against a protein target, such as a kinase or deacetylase, would yield results that could be summarized as shown in the conceptual table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.2 | Lys72, Asp184, Leu130 | H-Bond, Ionic, Hydrophobic |

| Enzyme Y | -7.5 | Phe210, Trp85, Arg112 | π-π Stacking, H-Bond |

Note: The data in this table is illustrative and represents the type of output generated from a molecular docking simulation. Actual values would depend on the specific protein target and computational methods used.

Such studies would be crucial for hypothesizing the potential biological activity of this compound and guiding the design of future experimental assays.

Structure Activity Relationship Sar Studies of 3 Fluoro 4 Trifluoromethoxy Cinnamic Acid Derivatives

Impact of the 3-Fluoro-4-(trifluoromethoxy)phenyl Moiety on Bioactivity

The 3-fluoro-4-(trifluoromethoxy)phenyl group is a critical pharmacophore that significantly influences the biological profile of the parent cinnamic acid molecule. The introduction of fluorine and a trifluoromethoxy group can profoundly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn affects its interaction with biological targets.

The addition of a fluorine atom at the 3-position further modulates these properties. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon. Its presence can block metabolic pathways, leading to increased metabolic stability and a longer biological half-life. The substitution of hydrogen with fluorine has been shown to improve the anticancer activity in other classes of compounds like chalcones. In the context of cinnamic acid derivatives, the position of the fluorine substituent has been shown to have a significant effect on bioactivity and selectivity. For example, in a series of cholinesterase inhibitors, para-substituted fluorine or chlorine analogs exhibited potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE), while ortho-substituted analogs showed the opposite effect. This highlights the nuanced influence that the precise placement of the halogen atom has on target selectivity.

The combined effect of the 3-fluoro and 4-trifluoromethoxy substituents is therefore expected to create a unique electronic and steric profile that can be advantageous for specific biological activities.

Systematic Diversification of the Cinnamic Acid Scaffold for SAR Exploration

The cinnamic acid scaffold is a versatile template that allows for systematic chemical modifications to explore the SAR and optimize biological activity. Diversification strategies typically focus on three main regions of the molecule: the phenyl ring, the acrylic acid side chain, and the carboxyl group.

Table 1: Strategies for Diversification of the Cinnamic Acid Scaffold

| Molecular Region | Modification Strategy | Potential Impact |

|---|---|---|

| Phenyl Ring | Introduction of various substituents (e.g., hydroxyl, methoxy, halogens) at different positions. | Alters lipophilicity, electronic properties, and steric interactions with the target binding site. Can influence selectivity and potency. |

| Acrylic Acid Side Chain | Modification of the double bond (e.g., reduction, isomerization). Introduction of substituents on the α- or β-carbons. | Affects the rigidity and conformation of the molecule. Can be critical for proper orientation in the binding pocket. |

| Carboxyl Group | Conversion to esters, amides, or other bioisosteres like 1,2,4-oxadiazoles. | Modulates solubility, membrane permeability, and metabolic stability. Can introduce new hydrogen bonding interactions. |

For example, studies on various cinnamic acid derivatives have shown that substitutions on the aromatic ring contribute to a range of biological actions. The nature and position of these substituents play a crucial role in determining the efficacy of the derivatives. In one study, replacing hydrogen with fluorine at the meta and para positions of the cinnamic acid ring led to enhanced antiplasmodial activity. Similarly, modifications of the carboxyl group, such as esterification or amidation, can significantly impact the compound's pharmacokinetic properties and its ability to interact with specific biological targets. This systematic approach of creating libraries of related compounds allows researchers to build a comprehensive understanding of the SAR for a given biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For cinnamic acid derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of cinnamic acid derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, and energies of molecular orbitals.

Steric/Geometric Descriptors: Molecular volume, surface area, and shape indices.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Thermodynamic Descriptors: Enthalpy of formation, and hydration energy.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, a QSAR study on cinnamic acid derivatives as antitubercular agents revealed that geometrical and electronic properties were the most relevant descriptors for describing their activity. Another study on the lipid peroxidation inhibitory activity of cinnamic acid derivatives utilized descriptor-based QSAR models, 3D pharmacophore models, and hologram QSAR (HQSAR) models to identify essential structural attributes for activity. These models provide valuable insights into the physicochemical properties that are crucial for the desired biological effect and can guide the design of more potent compounds.

Table 2: Common Descriptors Used in QSAR Models for Cinnamic Acid Derivatives

| Descriptor Type | Example | Relevance to Bioactivity |

|---|---|---|

| Electronic | Mulliken charges, Dipole Moment | Governs electrostatic interactions, hydrogen bonding, and reaction mechanisms. |

| Geometric | Molecular Surface Area, Volume | Relates to the fit of the molecule within the receptor's binding site (steric effects). |

| Topological | Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

| Thermodynamic | Enthalpy of Formation | Indicates the stability of the molecule. |

Fragment-Based Design Principles Applied to Cinnamic Acid Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies like fragment growing, linking, or merging.

The cinnamic acid scaffold represents an ideal starting point for FBDD due to its relatively small size and chemical tractability. A notable example of this approach is the identification of cinnamic acid derivatives as inhibitors of the protein kinase Pim-1, a potential cancer therapy target. A crystallographic fragment screen identified two cinnamic acid derivatives that bound to a hydrophobic pocket in the enzyme. Although the initial binding affinity was modest (IC50 of 130 µM), the structural information obtained from X-ray crystallography revealed key interactions, including a well-defined hydrogen bond.

This structural information provided a clear path for optimization. By "growing" the fragment—adding chemical functionality at specific vectors—researchers were able to significantly improve the potency. The high-throughput screening-derived compound (E)-3-{3-[6-(4-aminocyclohexylamino)-pyrazin-2-yl]phenyl}acrylic acid, which retains the core cinnamic acid moiety, was found to be a highly potent inhibitor with an IC50 of 17 nM. This demonstrates how the cinnamic acid fragment, identified through FBDD, can be successfully elaborated into a highly potent lead compound. The binding mode of the optimized inhibitor confirmed that the initial binding mode of the cinnamic acid fragment was conserved, validating the FBDD approach.

Mechanistic Biological Investigations of 3 Fluoro 4 Trifluoromethoxy Cinnamic Acid Derivatives

Interaction with Biological Targets and Pathways

The biological activity of 3-fluoro-4-(trifluoromethoxy)cinnamic acid derivatives is rooted in their interaction with specific molecular targets and cellular pathways. The core cinnamic acid scaffold provides a framework for interacting with various biological molecules, while the specific substitutions on the phenyl ring dictate the potency and selectivity of these interactions. The trifluoromethyl group, in particular, is known to enhance a compound's lipophilicity, which can improve its ability to cross biological membranes and access intracellular targets.

Cinnamic acid derivatives have been shown to engage with multiple targets. For instance, they have demonstrated anti-inflammatory effects by modulating signaling pathways involved in the immune response. nih.govresearchgate.net Studies on related compounds suggest that potential mechanisms include the inhibition of key transcription factors that regulate the expression of pro-inflammatory genes. nih.govnih.gov Furthermore, their antimicrobial properties are attributed to mechanisms such as the disruption of bacterial cell membranes and the inhibition of essential enzymes. mdpi.com The specific biological targets for derivatives of this compound are an area of ongoing investigation, building on the broader understanding of how substituted cinnamic acids exert their effects.

Modulatory Effects on Cellular Processes

Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties. nih.govmdpi.com A key mechanism underlying this activity is the modulation of inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a significant target. The NF-κB transcription factor family is a central regulator of inflammation by controlling the expression of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

Studies on various cinnamic acid derivatives have demonstrated their ability to suppress the activation of the NF-κB pathway. For example, a drug combination containing cinnamic acid was found to alleviate rheumatoid arthritis by inhibiting the TLR4/NF-κB/NLRP3 signaling pathway. nih.gov Other research has shown that certain derivatives can inhibit NF-κB transcriptional activity, thereby reducing the production of inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netresearchgate.net While direct studies on this compound are limited, the established anti-inflammatory profile of fluorinated and methoxylated cinnamic analogues suggests a strong potential for similar modulatory effects on NF-κB and other inflammatory cascades. researchgate.netresearchgate.net

Derivatives of cinnamic acid have demonstrated a broad spectrum of antimicrobial activity, including efficacy against clinically significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. researchgate.netnih.govnih.gov The antimicrobial mechanisms are often multifaceted, involving the disruption of cellular integrity and inhibition of critical metabolic processes. mdpi.com

The presence of halogen and trifluoromethyl groups on the cinnamic acid structure can significantly enhance antibacterial potency. nih.govnih.govnih.gov For example, a series of anilides of 3-(trifluoromethyl)cinnamic acid showed potent activity against MRSA and anti-mycobacterial activity against M. marinum, a model organism for M. tuberculosis. nih.gov Docking studies from this research suggested that these compounds may act by binding to the active site of the mycobacterial enzyme InhA (enoyl-acyl carrier protein reductase), a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Other proposed mechanisms for cinnamic acids include the disruption of the cell membrane, inhibition of ATPase activity, and prevention of biofilm formation. mdpi.com

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Trifluoromethylcinnamanilide Derivatives | MRSA | 0.15–5.57 µM | nih.gov |

| Trifluoromethylcinnamanilide Derivatives | M. marinum | 0.29–2.34 µM | nih.gov |

| Fluoro and Trifluoromethyl-substituted Salicylanilides | MRSA & VRSA | 0.031–0.062 µg/mL | nih.gov |

| Chlorinated N-arylcinnamamides | S. aureus & MRSA | Submicromolar activity for some derivatives | nih.gov |

| Cinnamic Acid | S. aureus | 0.5 mg/mL | cabidigitallibrary.org |

Enzymatic Inhibition Studies and Enzyme-Ligand Interactions

The structural features of this compound make its derivatives promising candidates for enzyme inhibitors. The trifluoromethyl group can act as a bioisostere for other groups and can form strong interactions within an enzyme's active site, while the fluorinated phenyl ring can also contribute to binding affinity. researchgate.netnih.gov

Phenylalanine ammonia-lyase (PAL) is an enzyme that naturally catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. frontiersin.org The reverse reaction, the amination of cinnamic acids to produce phenylalanine analogues, is also catalyzed by PAL and is of significant interest for the synthesis of non-natural amino acids. frontiersin.org

Studies have shown that PALs can utilize a variety of substituted cinnamic acids as substrates. frontiersin.org Conversely, cinnamic acid and its derivatives can also act as inhibitors of PAL activity, suggesting a feedback regulation mechanism. doi.org The interaction of fluorinated cinnamic acid analogues with PAL is an area of investigation. Depending on the specific substitutions, these compounds could act as substrates for the synthesis of novel fluorinated phenylalanine derivatives or as inhibitors of the enzyme's natural function. The electronic properties conferred by the fluoro and trifluoromethoxy groups would likely influence the binding and catalytic processing of the molecule by PAL.

Beyond PAL, derivatives of cinnamic acid have been investigated as inhibitors of a wide range of other enzymes. The specific substitutions on the cinnamic acid scaffold are crucial for determining the target selectivity and inhibitory potency.

Tyrosinase: Certain cinnamic acid derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net

α-Glucosidase: Derivatives such as caffeic acid and ferulic acid have been identified as potent inhibitors of intestinal α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. nih.gov

Cholinesterases: Some synthetic cinnamic acid derivatives have exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are targets for Alzheimer's disease therapy. mdpi.com

Fungal Enzymes: Antifungal activity has been linked to the inhibition of unique fungal enzymes like CYP53A15. mdpi.comsemanticscholar.org

Bacterial Enzymes: As mentioned, mycobacterial InhA is a potential target for trifluoromethyl-substituted cinnamic acid derivatives. nih.gov

The inclusion of fluorine in enzyme inhibitors is a well-established strategy. Fluorinated ketones, for example, can act as transition-state analogues for serine proteases and esterases. nih.gov This suggests that derivatives of this compound could be designed to target a variety of hydrolase and lyase enzymes.

| Derivative Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Caffeic Acid | Intestinal Maltase | 0.74 mM | nih.gov |

| Ferulic Acid | Intestinal Sucrase | 0.45 mM | nih.gov |

| N-benzyl pyridinium-cinnamic acid hybrid | Acetylcholinesterase (AChE) | 12.1 nM | mdpi.com |

| N-benzyl pyridinium-cinnamic acid hybrid | Butyrylcholinesterase (BuChE) | 1.9 nM | mdpi.com |

Cellular and Molecular Basis of Biological Activity, e.g., Phytotoxic Activity

Initial investigations into the biological activities of cinnamic acid and its derivatives have revealed a broad spectrum of effects, including antimicrobial, antifungal, and phytotoxic properties. nih.govmdpi.commdpi.com The specific cellular and molecular mechanisms underlying these activities are diverse and depend on the structure of the individual derivative. However, detailed research focusing specifically on the cellular and molecular basis of the biological activity of this compound is not extensively available in the public domain.

General studies on other cinnamic acid derivatives have provided some insights into potential mechanisms of action. For instance, some derivatives have been shown to disrupt cell membranes, interfere with DNA, and inhibit essential enzymes in pathogens. mdpi.com In the context of phytotoxicity, related compounds like cinnamic aldehyde have demonstrated potent herbicidal activity, though the precise molecular targets are still under investigation. mdpi.comresearchgate.net

A study on various substituted cinnamic acids suggested that the nature and position of substituents on the phenyl ring play a crucial role in determining their biological efficacy. researchgate.netresearchgate.net For example, the presence of electron-withdrawing groups can enhance antifungal activity. nih.gov It is plausible that the fluoro and trifluoromethoxy groups of this compound significantly influence its electronic properties and, consequently, its interaction with biological targets.

To elucidate the specific phytotoxic mechanisms of this compound, further research is required. Such studies would likely involve investigating its effects on plant cell integrity, photosynthesis, respiratory pathways, and specific enzymatic activities.

Advanced Analytical Characterization Techniques for 3 Fluoro 4 Trifluoromethoxy Cinnamic Acid Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the characterization of 3-Fluoro-4-(trifluoromethoxy)cinnamic acid, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum, the protons of the acrylic acid moiety (the vinyl protons) appear as doublets in the downfield region, with a characteristic large coupling constant (J) indicative of a trans configuration. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The acidic proton of the carboxyl group is usually observed as a broad singlet at a very downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by identifying all carbon atoms, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the carboxylic acid. Furthermore, ¹⁹F NMR can be employed to provide direct information about the fluorine-containing substituents.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet | - |

| Aromatic Proton (H-5) | ~7.8 | Doublet | ~8.5 |

| Aromatic Proton (H-2) | ~7.7 | Doublet | ~2.0 |

| Aromatic Proton (H-6) | ~7.6 | Doublet of Doublets | ~8.5, ~2.0 |

| Vinyl Proton (-CH=) | ~7.6 | Doublet | ~16.0 |

| Vinyl Proton (=CH-) | ~6.5 | Doublet | ~16.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to validate the molecular formula (C₁₀H₆F₄O₃).

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint. The mass spectrum of cinnamic acid derivatives typically shows a prominent molecular ion peak [M]⁺•. researchgate.net Common fragmentation pathways include the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂), as well as cleavages related to the trifluoromethoxy and fluoro substituents. researchgate.netmassbank.eunih.gov This fragmentation data is invaluable for structural confirmation. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 250.02 | [C₁₀H₆F₄O₃]⁺• (Molecular Ion) | - |

| 231.02 | [M - F]⁺ or [M - OH - H]⁺ | F or H₂O |

| 206.02 | [M - CO₂]⁺• | CO₂ |

| 187.02 | [M - CO₂ - F]⁺ | CO₂ + F |

| 167.01 | [C₈H₄FO]⁺ | CF₃O + CO |

| 127.00 | [C₇H₄F]⁺ | CF₃O + CO₂ + H |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

IR spectroscopy is used to identify the characteristic vibrations of the functional groups present. nih.gov The spectrum of this compound will display a broad absorption band for the O-H stretch of the carboxylic acid, a sharp and strong peak for the C=O (carbonyl) stretch, and characteristic absorptions for the C=C double bonds of the alkene and the aromatic ring. docbrown.info Strong absorption bands corresponding to C-F and C-O stretching vibrations from the fluoro and trifluoromethoxy groups are also expected.

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The extended conjugation involving the benzene (B151609) ring, the alkene double bond, and the carbonyl group results in strong absorption in the UV region. researchgate.net The position of the maximum absorbance (λmax) is characteristic of the chromophore structure.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Alkene | C=C Stretch | 1640 - 1620 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Trifluoromethoxy/Fluoro | C-F Stretch | 1350 - 1100 (strong, multiple bands) |

| Trifluoromethoxy | C-O Stretch | 1250 - 1050 |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for assessing the purity of this compound and for its quantitative determination in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like cinnamic acid derivatives. researchgate.net A reversed-phase HPLC method, typically using a C18 stationary phase, is effective for separating this compound from starting materials, byproducts, and degradation products. rsc.org

The mobile phase usually consists of a mixture of an aqueous acid (like acetic acid or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either isocratic or gradient mode. Detection is commonly performed using a UV detector set at the λmax of the compound. rsc.org This method allows for precise and accurate determination of purity (e.g., >98%) and can be validated for quantitative analysis. vwr.com

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Acetic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (approx. 270-300 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) with Derivatization

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. researchgate.net To overcome these issues, derivatization is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester.

A common derivatization technique is silylation, which involves reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This reaction replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is significantly more volatile and suitable for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdc-berlin.de

Table 5: Derivatization Reaction for GC Analysis

| Reactant | Reagent | Product |

| This compound | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl 3-fluoro-4-(trifluoromethoxy)cinnamate |

| Reaction Purpose | To increase volatility and thermal stability for GC analysis. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This method relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. nih.gov By analyzing the angles and intensities of these diffracted beams, researchers can generate a three-dimensional map of the electron density within the crystal, thereby revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.orgnih.gov

The process begins with the cultivation of a high-quality single crystal, which is then mounted in an intense, monochromatic X-ray beam. wikipedia.org The resulting diffraction data is processed to determine the unit cell dimensions and crystal symmetry. This information is fundamental for elucidating the solid-state conformation of the molecule and understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov

While specific, publicly available crystallographic data for this compound is limited, the analysis of structurally similar compounds provides valuable insights. For instance, the crystallographic investigation of trans-4-(trifluoromethyl)cinnamic acid, a closely related molecule, reveals detailed structural information. A study on this compound showed it crystallizes in the triclinic space group P-1 and undergoes a temperature-induced phase transition. bris.ac.uk Such studies highlight the level of detail that X-ray crystallography can provide.

Table 1: Crystallographic Data for the Structurally Related Compound trans-4-(Trifluoromethyl)cinnamic acid at 200 K

| Parameter | Value |

| Chemical Formula | C₁₀H₇F₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8282 (4) |

| b (Å) | 9.0084 (7) |

| c (Å) | 9.3082 (7) |

| α (°) | 83.336 (6) |

| β (°) | 82.593 (6) |

| γ (°) | 74.032 (6) |

| Volume (ų) | 461.59 (6) |

| Z (molecules/unit cell) | 2 |

| Data sourced from a study on trans-4-(trifluoromethyl)cinnamic acid. bris.ac.uk |

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond solid-state structure, a full characterization of this compound requires a suite of advanced analytical methods to probe its molecular structure, thermal properties, and mass.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, ¹⁹F NMR is particularly powerful for fluorinated compounds. biophysics.org It provides direct information about the fluorine environments within the molecule. The chemical shifts, coupling constants (J-couplings), and relaxation times in ¹⁹F NMR spectra offer detailed insights into the electronic environment of the fluorine atoms on both the aromatic ring and the trifluoromethoxy group, confirming substitution patterns and probing conformational dynamics. biophysics.orgspectrabase.com

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the molecular formula (C₁₀H₆F₄O₂). uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the molecular structure.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase. It provides an additional dimension of separation to mass spectrometry. A key parameter derived from IMS-MS is the collision cross-section (CCS), which is a measure of the ion's rotational average projected area. Predicted CCS values can be calculated for different ions of a compound, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. uni.lu Comparing experimental CCS values to these predictions can provide further confidence in the compound's identification and offer insights into its gas-phase conformation.

Table 2: Predicted Collision Cross Section (CCS) Data for Ions of 3-Fluoro-4-(trifluoromethyl)cinnamic acid

| Adduct Ion | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 235.03768 | 143.0 |

| [M+Na]⁺ | 257.01962 | 152.4 |

| [M-H]⁻ | 233.02312 | 140.6 |

| Data sourced from PubChemLite. uni.lu |

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound. DSC can identify melting points, glass transitions, and phase transitions, as demonstrated in the study of the related trans-4-(trifluoromethyl)cinnamic acid, which detected a reversible phase transition. bris.ac.uk TGA provides information on the thermal stability and decomposition profile of the material.

The synergistic application of these advanced analytical techniques is essential for a robust and comprehensive characterization of this compound, providing a detailed understanding of its structural and physicochemical properties.

Applications and Potential in Chemical and Materials Science

Role as a Chemical Intermediate in Complex Molecule Synthesis

3-Fluoro-4-(trifluoromethoxy)cinnamic acid serves as a crucial intermediate in the multi-step synthesis of more complex and often biologically active molecules. The presence of multiple reactive sites—the carboxylic acid, the alkene bond, and the fluorinated aromatic ring—allows for a variety of chemical transformations. This adaptability makes it a valuable precursor for creating intricate molecular frameworks.

For instance, derivatives of cinnamic acids are utilized in the synthesis of various pharmaceuticals. The trifluoromethoxy group, in particular, is known to enhance the biological activity of molecules. While specific examples detailing the use of this compound in the synthesis of named complex molecules are not yet widespread in publicly available literature, the general class of fluorinated cinnamic acids is recognized for its utility in medicinal chemistry. For example, a related compound, (E)-4-(trifluoromethoxy)benzyl 3-(4-methoxyphenyl)acrylate, has been synthesized, highlighting the potential for creating diverse molecular structures from cinnamic acid precursors. nih.gov

Building Block for Organofluorine Compounds

The strategic incorporation of fluorine into organic molecules can significantly modulate their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is an exemplary building block for the synthesis of a wide array of organofluorine compounds.

The presence of both a fluorine atom and a trifluoromethoxy group offers a dual-fluorination strategy. This can lead to compounds with enhanced properties compared to their non-fluorinated or singly-fluorinated analogs. Researchers leverage this precursor to introduce these specific fluorinated motifs into larger molecules, thereby fine-tuning their characteristics for applications in pharmaceuticals and agrochemicals. The trifluoromethoxy group is particularly noted for improving the efficacy and stability of agrochemical formulations. chemimpex.com

Contribution to the Development of Novel Materials

In the realm of materials science, cinnamic acid and its derivatives are recognized as promising building blocks for advanced polymers due to their structural peculiarities, including unsaturation and reactive functional groups. rsc.org The incorporation of fluorine into these monomers can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

This compound is explored for its potential in developing advanced materials such as polymers and coatings. chemimpex.com The presence of the trifluoromethoxy group can impart desirable characteristics like increased durability and resistance to harsh environments. While specific polymers derived from this exact monomer are still a subject of ongoing research, the broader class of cinnamic acid-based polymers has found applications ranging from industrial plastics to biomedical devices like drug delivery systems. rsc.org

Design of Photoreactive Probes for Biochemical Research

Photoreactive probes are powerful tools in chemical biology for identifying and characterizing protein-ligand interactions and elucidating biological pathways. Cinnamic acid derivatives have been investigated as scaffolds for such probes. The double bond in the cinnamic acid structure can be modified to incorporate photoreactive groups, which upon activation by light, can form covalent bonds with nearby biomolecules.

While the direct application of this compound in photoreactive probes is an emerging area, related fluorinated cinnamic acid derivatives have shown promise. For example, cinnamic acid-based compounds are being explored for their potential in developing antibacterial materials by modifying their structure to enhance interactions with biological targets. mdpi.com The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents could be advantageous in designing next-generation photoreactive probes with improved specificity and efficiency for biochemical research.

Below is a table summarizing the key applications of this compound:

| Application Area | Specific Role of this compound | Potential Benefits |

| Complex Molecule Synthesis | Chemical Intermediate | Access to novel, potentially bioactive molecules with enhanced properties. |

| Organofluorine Compounds | Fluorinated Building Block | Introduction of fluorine and trifluoromethoxy groups to modulate molecular properties for pharmaceutical and agrochemical applications. chemimpex.com |

| Novel Materials Development | Monomer Precursor | Creation of polymers and coatings with improved thermal stability and chemical resistance. chemimpex.comrsc.org |

| Biochemical Research | Scaffold for Photoreactive Probes | Potential for designing specific tools to study biological interactions. mdpi.com |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of cinnamic acid and its derivatives has traditionally been achieved through methods like the Perkin reaction, Knoevenagel condensation, and aldol (B89426) reactions. nih.govjocpr.comgoogle.com However, the demand for greener, more efficient, and highly selective synthetic routes remains a key objective in chemical research. Future efforts should focus on developing novel catalytic systems that can improve yields and reduce byproducts in the synthesis of fluorinated cinnamic acids.

Key areas for exploration include:

Catalyst Development: Investigating transition-metal catalysts or organocatalysts that can facilitate the condensation reaction with higher turnover numbers and greater functional group tolerance.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Enzymatic Synthesis: Exploring biocatalytic methods, which can provide exceptional stereo- and regioselectivity under mild reaction conditions, offering a sustainable alternative to traditional chemical synthesis. jocpr.com